molecular formula C15H17NO3S B2723225 4-methoxy-N-(1-phenylethyl)benzenesulfonamide CAS No. 68162-87-8

4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2723225
CAS No.: 68162-87-8
M. Wt: 291.37
InChI Key: IOZUZXPHFQXYTG-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, a phenylethyl group attached to the nitrogen atom, and a sulfonamide group (-SO2NH2) attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(1-phenylethyl)benzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

    4-hydroxy-N-(1-phenylethyl)benzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-chloro-N-(1-phenylethyl)benzenesulfonamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with molecular targets, leading to distinct biological effects compared to similar compounds .

Biological Activity

Overview

4-Methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound with notable potential in biological applications. Its molecular formula is C15H17NO3S, and it has garnered interest due to its various biological activities, particularly as an antimicrobial, anti-inflammatory, and anticancer agent. This article synthesizes the current understanding of its biological activity, supported by case studies and research findings.

  • Molecular Weight : 291.37 g/mol
  • Structure : The compound features a methoxy group attached to a benzenesulfonamide moiety, which is known to influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM .

2. Anti-inflammatory Effects

The compound is also studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems. The mechanism likely involves modulation of signaling pathways related to inflammation.

3. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been identified as an inhibitor of carbonic anhydrase, an enzyme implicated in cancer progression. Additionally, its derivatives have shown activity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 3.1 μM
  • A549 (lung cancer) : IC50 = 1.35 μM
  • HCT-116 (colon cancer) : IC50 = 3.04 μM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits carbonic anhydrase, affecting pH regulation and ion transport in cancer cells.
  • Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferenceAntimicrobial ActivityAnticancer Activity
4-Methyl-N-(1-phenylethyl)benzenesulfonamideMethyl instead of methoxyModerateLow
4-Hydroxy-N-(1-phenylethyl)benzenesulfonamideHydroxyl instead of methoxyLowModerate
4-Chloro-N-(1-phenylethyl)benzenesulfonamideChloro instead of methoxyLowHigh

This table illustrates that the presence of the methoxy group significantly enhances both antimicrobial and anticancer activities compared to other substitutions.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of benzenesulfonamides, including 4-methoxy-N-(1-phenylethyl), exhibited potent antibacterial effects against Staphylococcus aureus and Streptococcus mutans with varying MIC values depending on structural modifications .
  • Anticancer Research : Another study focused on a derivative targeting both STAT3 and tubulin pathways, showing promising results in inhibiting tumor growth in vivo while maintaining lower toxicity levels compared to traditional chemotherapeutics .

Properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12(13-6-4-3-5-7-13)16-20(17,18)15-10-8-14(19-2)9-11-15/h3-12,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZUZXPHFQXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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